

An In-depth Technical Guide to the Physicochemical Properties of Bromomethylcyclopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromomethylcyclopropane*

Cat. No.: *B137280*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylcyclopropane (CAS No. 7051-34-5) is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.^[1] Its unique structure, which incorporates a reactive bromomethyl group attached to a strained cyclopropane ring, makes it a valuable building block for introducing the cyclopropylmethyl moiety into more complex molecules.^{[2][3]} This guide provides a comprehensive overview of the core physicochemical properties of **bromomethylcyclopropane**, detailed experimental protocols for its synthesis, and a summary of its chemical reactivity.

Physicochemical Properties

Bromomethylcyclopropane is a colorless to pale yellow liquid at room temperature.^{[1][4]} It is characterized by its immiscibility in water but shows good solubility in common organic solvents such as chloroform, methanol, ethanol, ether, acetone, and benzene.^{[3][4]} The compound is stable under normal conditions but is incompatible with strong bases and strong oxidizing agents.^{[2][3][5]} It is also a flammable liquid and vapor.^{[2][6]}

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

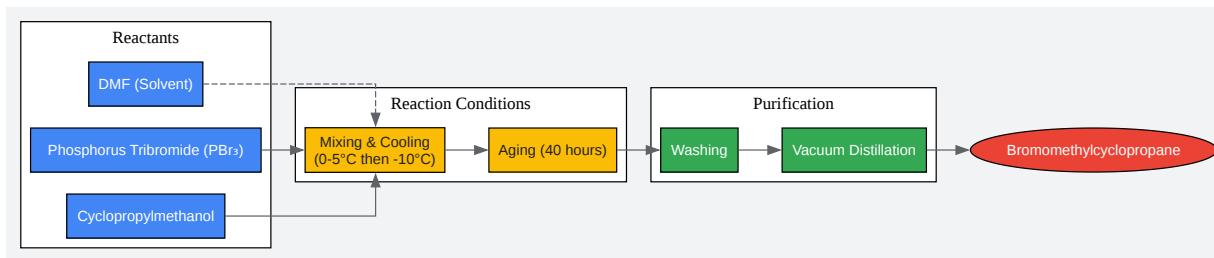
Property	Value
Molecular Formula	C ₄ H ₇ Br ^[4]
Molecular Weight	135.00 g/mol ^[7]
Boiling Point	101 - 108 °C ^{[2][8]}
Density	1.392 g/mL at 25 °C ^[7]
Refractive Index	n _{20/D} 1.457 ^[7]
Flash Point	41 °C (105.8 °F) ^{[2][6]}
Appearance	Colorless to yellow liquid ^{[3][4]}
Solubility	Not miscible in water. ^{[3][4]} Soluble in Chloroform (Slightly), Methanol (Slightly), ethanol, ether, acetone, benzene. ^{[3][4]}

Experimental Protocols

Synthesis of Bromomethylcyclopropane from Cyclopropylmethanol

A prevalent and efficient method for the synthesis of **bromomethylcyclopropane** involves the bromination of cyclopropylmethanol.^[9] The use of phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF) is a common approach that offers high selectivity and conversion rates, minimizing the formation of by-products like bromocyclobutane and 4-bromo-1-butene.^[2] ^[9]

Materials:


- Cyclopropylmethanol
- Phosphorus tribromide (PBr₃)

- N,N-dimethylformamide (DMF)
- Four-neck flask
- Reflux condenser
- Thermometer
- Magnetic stirrer
- Dropping funnel

Procedure:

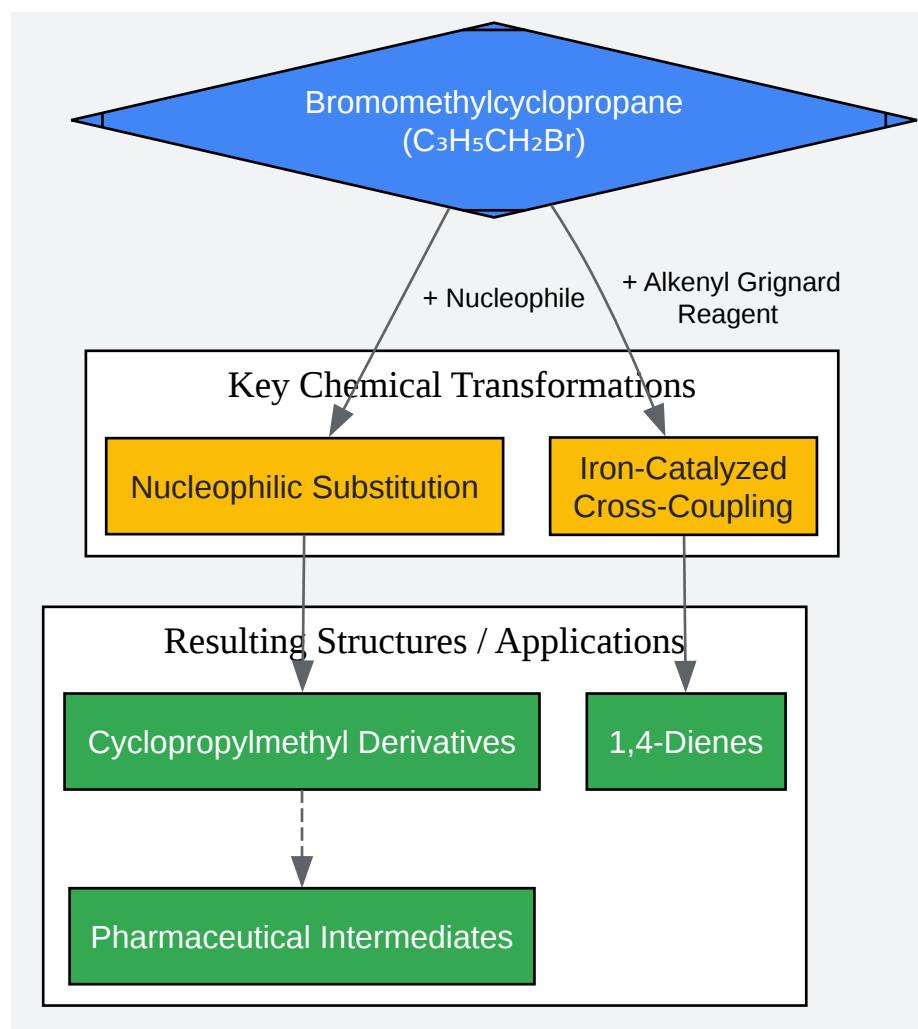
- Equip a four-neck flask with a reflux condenser, thermometer, magnetic stirrer, and a dropping funnel.
- Add 95.5g of N,N-dimethylformamide (DMF) to the flask.[\[2\]](#)
- Cool the flask to an internal temperature of 0-5°C.[\[2\]](#)
- Slowly add 20.0g of phosphorus tribromide dropwise to the stirred DMF, ensuring the temperature is maintained between 0-5°C.[\[2\]](#)
- After the complete addition of PBr_3 , cool the reaction mixture to -10°C.[\[2\]](#)
- Slowly introduce 8.0g of cyclopropylmethanol dropwise to the reaction mixture, carefully maintaining the temperature at or below -10°C.[\[2\]](#)
- Once the addition of cyclopropylmethanol is complete, allow the reaction to age for 40 hours.[\[2\]](#)
- Upon completion, the reaction mixture is washed.
- The final product, **bromomethylcyclopropane**, is isolated and purified by vacuum distillation.[\[2\]](#)[\[9\]](#)

This method has been reported to achieve a high conversion rate of cyclopropylmethanol with high selectivity for the desired **bromomethylcyclopropane** product.[2]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **bromomethylcyclopropane**.

Reactivity and Applications


The chemical reactivity of **bromomethylcyclopropane** is largely defined by the presence of the bromine atom, which renders the adjacent carbon atom electrophilic and thus susceptible to nucleophilic attack.[2] This makes it a valuable reagent for introducing the cyclopropylmethyl group into various molecular scaffolds.[3][7]

Key reactions involving **bromomethylcyclopropane** include:

- Nucleophilic Substitution: It readily reacts with nucleophiles, where the bromine atom is displaced. This is a fundamental transformation for incorporating the cyclopropylmethyl moiety.
- Cross-Coupling Reactions: **Bromomethylcyclopropane** is utilized in iron-catalyzed cross-coupling reactions with reagents like alkenyl Grignard reagents to form 1,4-dienes.[2][3] It has also been studied in coupling reactions with phenylmagnesium bromide.[7]

The cyclopropyl group itself influences the molecule's reactivity. In some cases, particularly with strong nucleophiles, cyclopropanes bearing electron-withdrawing groups can undergo ring-opening reactions.[2]

In the context of drug development, the cyclopropylmethyl group is a desirable structural motif. Its incorporation can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, **bromomethylcyclopropane** serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds.[1][4]

[Click to download full resolution via product page](#)

Caption: Reactivity of **bromomethylcyclopropane** in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. (ブロモメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (ブロモメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Bromomethylcyclopropane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137280#physicochemical-properties-of-bromomethylcyclopropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com